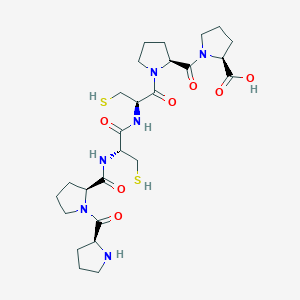
Bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide is a complex organometallic compound that features iridium as the central metal atom coordinated with two 1,3-dihydroimidazol-2-ylidene ligands. This compound is part of a broader class of iridium complexes known for their unique chemical properties and applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide typically involves the reaction of iridium precursors with 1,3-dihydroimidazol-2-ylidene ligands under controlled conditions. One common method includes the use of iridium trichloride and 1,3-dihydroimidazol-2-ylidene in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state species, often involving hydride donors.
Substitution: Ligand exchange reactions where the 1,3-dihydroimidazol-2-ylidene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) or iridium(IV) complexes, while reduction reactions can produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .
Scientific Research Applications
Bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Materials Science: The compound is explored for its potential in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of new drugs and therapeutic agents.
Biological Studies:
Mechanism of Action
The mechanism of action of Bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide involves its ability to coordinate with various substrates and facilitate chemical transformations. The iridium center acts as a catalytic site, while the 1,3-dihydroimidazol-2-ylidene ligands stabilize the complex and modulate its reactivity. The compound can activate small molecules, such as hydrogen or carbon monoxide, and promote their incorporation into organic substrates through various catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene iridium complex
- 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene iridium complex
- 1,3-Bis(cyclohexyl)-1,3-dihydro-2H-imidazol-2-ylidene iridium complex
Uniqueness
Bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity patterns and catalytic behaviors compared to other similar iridium complexes. Its ability to stabilize various oxidation states of iridium and facilitate a wide range of chemical reactions makes it a valuable compound in both academic and industrial research .
Properties
CAS No. |
850071-98-6 |
|---|---|
Molecular Formula |
C8H14IrN4-2 |
Molecular Weight |
358.44 g/mol |
IUPAC Name |
bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide |
InChI |
InChI=1S/2C3H4N2.2CH3.Ir/c2*1-2-5-3-4-1;;;/h2*1-2,4-5H;2*1H3;/q;;2*-1; |
InChI Key |
HDTPLQZXESQZOO-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C1=CNC(=[Ir]=C2NC=CN2)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)

![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)






![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)
![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)
